Technical Guide: Synthesis and Characterization of 4-(Morpholine-4-sulfonyl)-benzoic acid
Technical Guide: Synthesis and Characterization of 4-(Morpholine-4-sulfonyl)-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Morpholine-4-sulfonyl)-benzoic acid, a molecule of interest in medicinal chemistry and drug development. This document details a plausible and commonly employed synthetic pathway, outlines rigorous characterization methodologies, and presents expected analytical data. The synthesis involves the reaction of 4-(chlorosulfonyl)benzoic acid with morpholine. Characterization is described using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with a reported melting point for the final compound. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis and evaluation of related compounds.
Introduction
4-(Morpholine-4-sulfonyl)-benzoic acid is a bifunctional molecule incorporating a benzoic acid moiety, a sulfonamide linker, and a morpholine ring. This combination of structural features makes it a compound of interest for various applications in medicinal chemistry. The benzoic acid group provides a handle for further chemical modification and can participate in hydrogen bonding interactions with biological targets. The sulfonamide group is a well-established pharmacophore found in numerous drugs, and the morpholine ring can improve physicochemical properties such as solubility and metabolic stability.
This guide details the synthesis and characterization of this compound, providing a foundation for its further investigation and application in drug discovery and development.
Synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid
The most direct and widely recognized method for the synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid involves the nucleophilic substitution reaction between 4-(chlorosulfonyl)benzoic acid and morpholine.
Synthetic Pathway
The logical disconnection of the target molecule at the sulfonamide bond points to 4-(chlorosulfonyl)benzoic acid and morpholine as the key starting materials. The reaction proceeds via the attack of the secondary amine of the morpholine ring on the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Proposed synthetic pathway for 4-(Morpholine-4-sulfonyl)-benzoic acid.
Experimental Protocol
Materials:
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4-(Chlorosulfonyl)benzoic acid
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Morpholine
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A suitable base (e.g., triethylamine, pyridine, or an excess of morpholine)
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An appropriate aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile)
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Hydrochloric acid (HCl), 1M solution
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in the chosen solvent.
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Addition of Reagents: Cool the solution to 0 °C using an ice bath. To this stirred solution, add the base (1.1 - 2.0 eq) followed by the dropwise addition of morpholine (1.0 - 1.2 eq).
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Reaction: Allow the reaction mixture to warm to room temperature and stir for a period of 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up:
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Once the reaction is complete, quench the reaction with water.
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If DCM is used as the solvent, separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.
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If a water-miscible solvent like THF or acetonitrile is used, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer as described above.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield pure 4-(Morpholine-4-sulfonyl)-benzoic acid as a solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 4-(Morpholine-4-sulfonyl)-benzoic acid.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₅S[1][2] |
| Molecular Weight | 271.29 g/mol [1][2] |
| Appearance | White to off-white solid |
| Melting Point | 260-261 °C (from acetic acid) |
Spectroscopic Data
While specific spectra for the title compound are not available in the provided search results, the expected spectral data based on its structure are outlined below. This information is derived from the analysis of related compounds.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoic acid ring and the methylene protons of the morpholine ring.
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The aromatic protons would likely appear as two doublets in the region of δ 7.8-8.2 ppm, characteristic of a para-substituted benzene ring.
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The protons of the morpholine ring are expected to appear as two triplets around δ 3.0-3.8 ppm. The protons adjacent to the nitrogen will be deshielded compared to those adjacent to the oxygen.
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¹³C NMR: The carbon NMR spectrum should display signals corresponding to all 11 carbon atoms in the molecule.
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The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-175 ppm.
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The aromatic carbons would appear in the region of δ 125-150 ppm.
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The carbons of the morpholine ring are expected to be in the range of δ 45-70 ppm.
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3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (Carboxylic acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic acid) | 1680-1710 |
| S=O stretch (Sulfonamide) | 1330-1370 and 1140-1180 |
| C-N stretch (Morpholine) | 1000-1250 |
| C-O-C stretch (Morpholine) | 1070-1150 |
| Aromatic C-H stretch | 3000-3100 |
| Aromatic C=C stretch | 1450-1600 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For 4-(Morpholine-4-sulfonyl)-benzoic acid (C₁₁H₁₃NO₅S), the expected molecular ion peak [M+H]⁺ would be at m/z 272.06.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of 4-(Morpholine-4-sulfonyl)-benzoic acid.
Caption: General experimental workflow for the synthesis and purification.
Caption: Logical relationship for the characterization of the final product.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of 4-(Morpholine-4-sulfonyl)-benzoic acid. The outlined synthetic protocol, based on established chemical principles, offers a reliable method for obtaining the target compound. The comprehensive characterization plan, employing a suite of analytical techniques, ensures the confirmation of its structure and purity. This information serves as a valuable starting point for researchers and professionals in the field of drug development, facilitating the exploration of this and related molecules for their potential therapeutic applications. Further research to obtain and publish the specific spectral data for this compound is highly encouraged to enrich the scientific literature.
